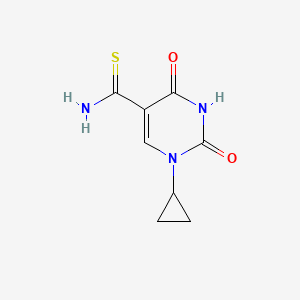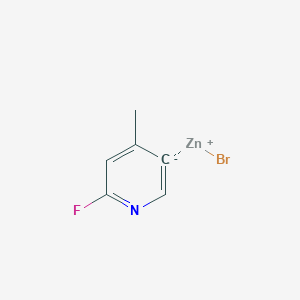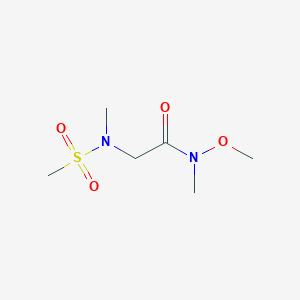
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate is an organic compound with the molecular formula C16H17NO2S It is a pyridine derivative that features a carboxylate ester group, a methyl group, and a methylthio-substituted phenyl group
Métodos De Preparación
The synthesis of Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate can be compared to other similar compounds, such as:
- Ethyl 7-hydroxy-2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate
These compounds share structural similarities but differ in their heterocyclic cores and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H17NO2S |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
ethyl 2-methyl-6-(4-methylsulfanylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c1-4-19-16(18)14-9-10-15(17-11(14)2)12-5-7-13(20-3)8-6-12/h5-10H,4H2,1-3H3 |
Clave InChI |
ZGERYRMOJLBAJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(n-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14869380.png)


![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)



![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)




